molecular formula C18H29ClN2O B195685 Bupivacaine hydrochloride CAS No. 18010-40-7

Bupivacaine hydrochloride

Cat. No.: B195685
CAS No.: 18010-40-7
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Bupivacaine: is an anesthetic medication used to decrease sensation in specific areas. It belongs to the amide group of local anesthetics.

  • When administered as a nerve block, it is injected around the nerve supplying the target area or into the epidural space of the spinal canal. It can also be mixed with epinephrine to prolong its effect.
  • Bupivacaine starts working within 15 minutes and typically lasts for 2 to 8 hours .
  • Mechanism of Action

    Target of Action

    Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . This protein plays a crucial role in the generation and conduction of nerve impulses, which are critical for sensation and pain perception .

    Mode of Action

    Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the neuronal membrane’s permeability to sodium ions .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the sodium ion channel pathway . By blocking these channels, Bupivacaine inhibits the influx of sodium ions into the neuron, preventing membrane depolarization . This blockade disrupts the normal flow of electrical signals along the nerve fibers, leading to a loss of sensation in the local area where the drug is administered .

    Pharmacokinetics

    The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of bupivacaine rapidly increase during the first hour and continue to increase through 24 hours . The drug is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Less than 6% of the drug is excreted unchanged in the urine . The highest observed peak plasma concentration of bupivacaine was several-fold below the plasma concentration threshold accepted as being associated with neurotoxicity or cardiotoxicity .

    Result of Action

    The primary result of this compound’s action is the blockade of nerve conduction , leading to a loss of sensation in the local area where the drug is administered . This makes it an effective option for providing localized anesthesia during a wide variety of superficial and invasive procedures .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption rate can be affected by the specific site of administration, as some tissues may absorb the drug more quickly than others. Additionally, individual patient factors, such as age, body mass index, and overall health status, can also influence the drug’s action and efficacy .

    Biochemical Analysis

    Biochemical Properties

    Bupivacaine Hydrochloride acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . It is employed as a sodium channel blocker, local anesthetic, and cyclic adenosine monophosphate (cAMP) production inhibitor . It interacts with enzymes such as cholinesterase (EC 3.1.1.8) and calcium-transporting ATPase (EC 3.6.3.8), inhibiting their activity .

    Cellular Effects

    This compound blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve . This influences cell function by preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals .

    Molecular Mechanism

    The molecular mechanism of this compound involves blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This blockade is achieved by decreasing the neuronal membrane’s permeability to sodium ions .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has been shown to have a relatively long duration of action compared to other local anesthetics . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery

    Dosage Effects in Animal Models

    In animal models, the effects of this compound have been studied extensively. For instance, a study on donkeys showed that after a 30-minute exposure to this compound 5%, the viability of donkey chondrocytes was not significantly affected

    Metabolic Pathways

    This compound is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX)

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are influenced by several factors, including its lipophilic and hydrophilic properties

    Subcellular Localization

    Given its role as a local anesthetic and its mechanism of action, it is likely to interact with cell membranes, particularly at the site of sodium channels

    Preparation Methods

      Synthetic Routes: Bupivacaine is synthesized through chemical reactions. The specific synthetic routes involve modifications of piperidine and an amide group.

      Industrial Production: Industrial production methods include efficient synthesis and purification processes to obtain high-quality bupivacaine.

  • Chemical Reactions Analysis

      Reactions: Bupivacaine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions vary depending on the desired modification. For example, oxidation may involve peroxides, while reduction could use hydrides.

      Major Products: These reactions yield derivatives of bupivacaine with altered properties.

  • Scientific Research Applications

      Medicine: Bupivacaine is widely used in epidural anesthesia during labor and postoperative pain management.

      Dentistry: It serves as a local anesthetic for dental procedures.

      Research: Scientists study its pharmacokinetics, safety, and novel formulations.

  • Comparison with Similar Compounds

      Unique Features: Bupivacaine’s long duration of action and potency distinguish it from other local anesthetics.

      Similar Compounds: Lidocaine, ropivacaine, and levobupivacaine are related compounds used for similar purposes.

    Properties

    IUPAC Name

    1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SIEYLFHKZGLBNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H29ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0030877
    Record name Bupivacaine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0030877
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    324.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    18010-40-7, 14252-80-3, 15233-43-9
    Record name Bupivacaine hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Bupivacaine hydrochloride [JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Bupivacaine hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Bloqueina
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Bupivacaine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0030877
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Bupivacaine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Bupivacaine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Bupivacaine hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Bupivacaine hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Bupivacaine hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Bupivacaine hydrochloride
    Reactant of Route 6
    Bupivacaine hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.